REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[NH2:9].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>C1COCC1>[CH3:1][N:2]1[C:3]2[CH:4]=[N:5][CH:6]=[CH:7][C:8]=2[NH:9][C:10]1=[O:11]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CNC=1C=NC=CC1N
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction slurry was concentrated in vacuo to a volume of about 65 mL
|
Type
|
TEMPERATURE
|
Details
|
cooled in a −10° C. bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids washed with 25 mL of THF
|
Type
|
CUSTOM
|
Details
|
The solids were dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC2=C1C=NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |